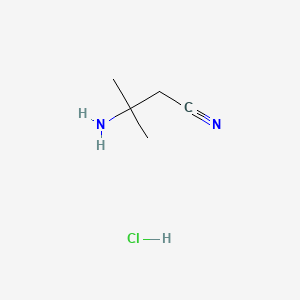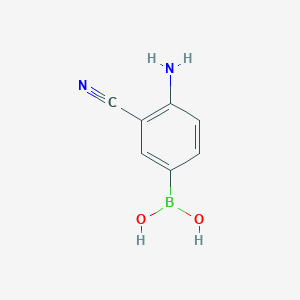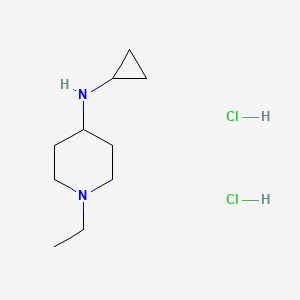![molecular formula C11H18N2O3 B13454341 tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13454341.png)
tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound that features a unique structure with potential applications in various fields of scientific research. This compound is characterized by its tert-butyl ester group and a bicyclic framework containing nitrogen atoms, making it an interesting subject for chemical studies.
Méthodes De Préparation
The synthesis of tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various synthetic routes, including the use of acyclic starting materials that contain the required stereochemical information . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of target proteins and pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate can be compared with other similar compounds, such as:
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate: This compound has a similar bicyclic structure but differs in the stereochemistry and functional groups.
tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate: Another related compound with an additional oxygen atom in the bicyclic framework.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H18N2O3 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-8(13)5-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 |
Clé InChI |
FBLFHEQOJHWNMY-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CC(=O)N2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CC1CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride](/img/structure/B13454261.png)
![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)








![3-Bromo-4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B13454324.png)


![6-(3-{[1-(4-hydroxyphenyl)ethylidene]amino}-2-[(2-methoxyethyl)imino]-2,3-dihydro-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13454333.png)
